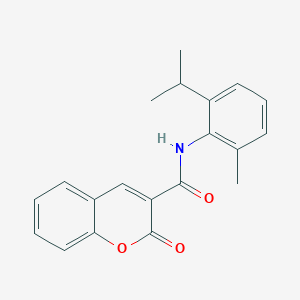![molecular formula C18H18N4O3S B5547809 4-hydroxy-2-(phenoxymethyl)-N-[1-(1,3-thiazol-2-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B5547809.png)
4-hydroxy-2-(phenoxymethyl)-N-[1-(1,3-thiazol-2-yl)propyl]pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of organic molecules that often feature in the development of pharmaceuticals, materials science, and biological research. Compounds like this one typically undergo extensive synthesis, characterization, and property analysis to determine their potential applications.
Synthesis Analysis
The synthesis of complex pyrimidine derivatives often involves multi-step reactions, including condensation, cyclocondensation, or substitution reactions. For instance, Nagarajaiah and Begum (2015) describe the base-catalyzed cyclocondensation as a common approach for synthesizing thiazolo[3,2-a]pyrimidine derivatives, highlighting the importance of choosing appropriate reactants and conditions for successful synthesis (Nagarajaiah & Begum, 2015).
Molecular Structure Analysis
Characterization techniques such as IR spectroscopy, NMR (both ^1H and ^13C), and single-crystal X-ray diffraction are pivotal for elucidating the molecular structure. These methods provide insights into the compound's functional groups, molecular geometry, and intermolecular interactions, as demonstrated in various studies on pyrimidine derivatives (Nagarajaiah & Begum, 2015).
科学的研究の応用
Synthesis and Structural Modification
Several studies focus on synthesizing and modifying structures related to thiazolo[3,2-a]pyrimidines and pyrazolo[3,4-d]pyrimidines for potential applications in drug development. For example, research has been conducted on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents, indicating the significant potential of these compounds in medicinal chemistry (Abu‐Hashem et al., 2020).
Biological Evaluation
Compounds related to pyrazolo[3,4-d]pyrimidines have been evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the therapeutic potential of such molecules. For instance, novel pyrazolopyrimidines derivatives were synthesized and showed significant cytotoxic activity against cancer cells, highlighting their importance in cancer research (Rahmouni et al., 2016).
Antimicrobial and Antifungal Activities
Some derivatives of thiazolo[3,2-a]pyrimidines have been synthesized and assessed for their antimicrobial and antifungal activities. These studies suggest that structural modifications of such compounds can lead to potent antimicrobial agents. For example, certain derivatives showed more activity than reference drugs against strains like Proteus vulgaris and Pseudomonas aeruginosa, indicating their potential as novel antimicrobial agents (Kolisnyk et al., 2015).
Mechanistic Insights and Molecular Interactions
Research into the structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines provides insights into their conformational features. Such studies are crucial for understanding the molecular basis of the biological activities of these compounds, facilitating the design of more effective drugs (Nagarajaiah & Begum, 2014).
特性
IUPAC Name |
6-oxo-2-(phenoxymethyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-2-14(18-19-8-9-26-18)21-16(23)13-10-20-15(22-17(13)24)11-25-12-6-4-3-5-7-12/h3-10,14H,2,11H2,1H3,(H,21,23)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTCBEDNJPNFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CS1)NC(=O)C2=CN=C(NC2=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(phenoxymethyl)-N-[1-(1,3-thiazol-2-YL)propyl]pyrimidine-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5547729.png)

![(4aS*,7aR*)-1-(5-methoxy-2-furoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547754.png)
![4-{[({2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B5547763.png)

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5547775.png)




![5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B5547821.png)
![7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5547826.png)
![2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5547832.png)
![1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547843.png)